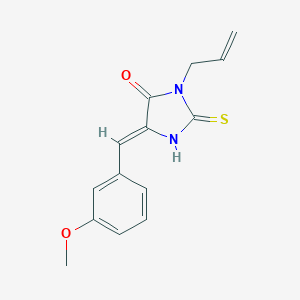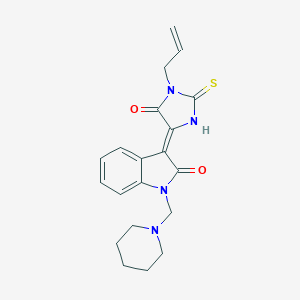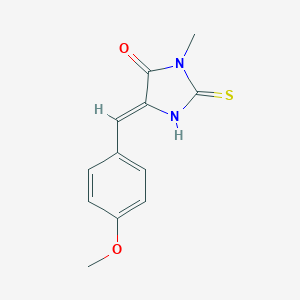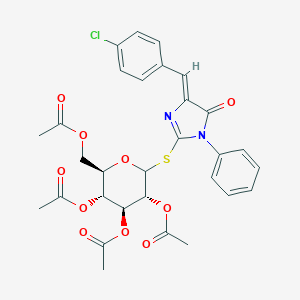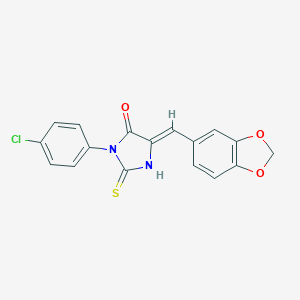![molecular formula C24H28N4O2S B303497 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303497.png)
3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, also known as TQ, is a synthetic compound with potential therapeutic properties. It belongs to the class of quinoline derivatives and has been studied extensively for its biological activity.
Wirkmechanismus
The mechanism of action of 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is not fully understood, but it is believed to act through various pathways such as the modulation of signaling pathways, inhibition of enzymes, and regulation of gene expression. 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and iNOS, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been shown to have various biochemical and physiological effects such as antioxidant, anti-inflammatory, and anti-cancer properties. It has been found to scavenge free radicals and protect cells from oxidative damage. 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a potential candidate for drug development. However, one of the limitations of 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is its low solubility in water, which can affect its bioavailability and limit its use in vivo.
Zukünftige Richtungen
There are several future directions for 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide research. One of the areas of interest is the development of novel 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and its potential therapeutic applications in various diseases. 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has also been studied for its potential use as a natural preservative in food and cosmetic industries, which warrants further investigation.
Synthesemethoden
The synthesis of 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the reaction of 2-aminobenzamide with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 2-thiophenecarboxylic acid in the presence of triethylamine and acetic anhydride to obtain 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been studied for its neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
|---|---|
Molekularformel |
C24H28N4O2S |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
3-amino-N-(2-carbamoylphenyl)-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C24H28N4O2S/c1-4-24(2,3)14-9-10-17-13(11-14)12-16-19(25)20(31-23(16)28-17)22(30)27-18-8-6-5-7-15(18)21(26)29/h5-8,12,14H,4,9-11,25H2,1-3H3,(H2,26,29)(H,27,30) |
InChI-Schlüssel |
JQWOJYMLWBXBOQ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4C(=O)N)N |
Kanonische SMILES |
CCC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)


